1H-苯并咪唑,6-溴-2-(溴二氟甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

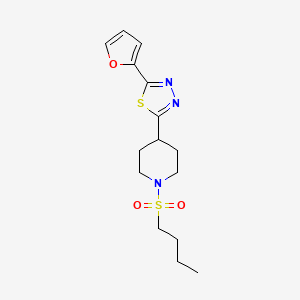

The compound "1H-Benzimidazole, 6-bromo-2-(bromodifluoromethyl)-" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly studied in the provided papers, but its analogs have been the subject of various research studies. Benzimidazole derivatives are known for their biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles . Although the specific compound is not synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined by X-ray crystallography, revealing its crystallization in a monoclinic space group and forming an infinite chain structure through intermolecular hydrogen bonds . Similarly, the planarity of the benzimidazole ring system and the arrangement of molecules in rows parallel to the b-axis were observed in the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole .

Chemical Reactions Analysis

Benzimidazole and its derivatives participate in various chemical reactions. The photochemistry of benzimidazole, for example, was studied and showed that upon UV light excitation, it can undergo fixed-ring and ring-opening isomerizations, leading to different photoproducts . The reactivity of benzimidazole derivatives with metal ions has also been explored, as seen in the synthesis of complexes with zinc(II) ion, where the ligands form chelate structures upon complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by their vibrational spectra, as well as by computational methods such as DFT calculations. The vibrational wavenumbers, infrared intensities, and Raman scattering activities of 2-(4-Bromophenyl)-1H-benzimidazole were calculated and analyzed, providing insights into the compound's properties . Additionally, the solvent effect on complexation reactions and the impact of intramolecular hydrogen bonding on the reactivity of benzimidazole derivatives with metal ions have been investigated .

科学研究应用

晶体结构和合成

苯并咪唑化合物,包括苯并咪唑[1,2-a]喹啉等类似物,是生物活性化合物和潜在抗肿瘤药物的研究的一部分。一项研究讨论了涉及 1H-苯并咪唑的化合物的合成及其晶体结构,这对于理解它们的相互作用和分子构象很重要,这对于药物设计至关重要(Hranjec, Pavlović, & Karminski-Zamola, 2009)。

潜在的血管紧张素 II 受体拮抗剂

对 2-烷基-1-(溴二氟甲基)苯并咪唑的研究重点是在合成可能充当血管紧张素 II 受体的非肽拮抗剂的化合物。这对于开发治疗高血压等疾病至关重要(Yagupolskii & Fedyuk, 2000)。

合成方法

合成 2-溴二氟甲基-1H-苯并咪唑的有效方法包括氟化酰胺的氧化分子内环化。这种方法因其优异的产率和对各种官能团的耐受性而有益,这在合成化学中至关重要(Zhu 等人,2012)。

光化学性质

一项关于苯并咪唑光化学的研究揭示了各种光产物的形成,并提出了两条反应途径,提供了对这类化合物的な光化学行为的见解,这可能与光动力疗法或光响应材料有关(Roque 等人,2023)。

抗菌和抗病毒应用

苯并咪唑衍生物,包括 1H-苯并咪唑类似物,因其抗菌和抗病毒活性而受到研究。这些化合物在治疗由各种病原体(包括细菌和病毒)引起的感染方面显示出希望(Gobis 等人,2015)。

安全和危害

作用机制

Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and used for a broad range of applications, including the development of pharmaceuticals and pesticides. Some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting microtubule dynamics and interrupting processes such as cell division .

Brominated Compounds

The presence of bromine atoms in the compound could potentially make it more reactive, as bromine is a heavy halogen that’s often involved in electrophilic aromatic substitution reactions .

Difluoromethyl Group

The difluoromethyl group in the compound could influence its physical and chemical properties, including its reactivity, polarity, and lipophilicity. Fluorine atoms are highly electronegative, which could affect the compound’s interactions with biological targets .

属性

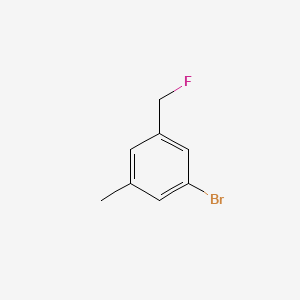

IUPAC Name |

6-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUNNEOSXYQJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)